9-benzyl-3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with various functional groups such as bromine, methoxy, methyl, and benzyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines under acidic or basic conditions.
Introduction of the bromine and methoxy groups: Bromination and methoxylation reactions can be carried out using bromine or brominating agents and methanol or methoxy reagents, respectively.
Methylation and benzylation: Methylation can be performed using methyl iodide or dimethyl sulfate, while benzylation can be achieved using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine or methoxy positions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-1,2,4-triazolo[3,4-i]purine-6,8-dione: Lacks the benzyl group, which may affect its reactivity and biological activity.
3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-ethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione: Contains an ethyl group instead of a benzyl group, leading to different chemical and biological properties.
Uniqueness
The unique combination of functional groups in 3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]purine-6,8-dione imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds. The presence of the benzyl group, in particular, may enhance its interactions with molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
5-benzyl-8-(5-bromo-2-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O3/c1-26-19-17(20(30)27(2)22(26)31)28(12-13-7-5-4-6-8-13)21-25-24-18(29(19)21)15-11-14(23)9-10-16(15)32-3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHMYZBVQMNDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=C(C=CC(=C4)Br)OC)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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